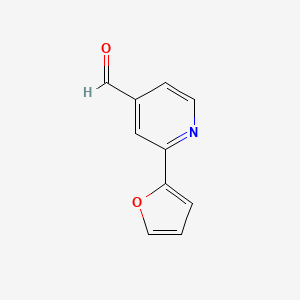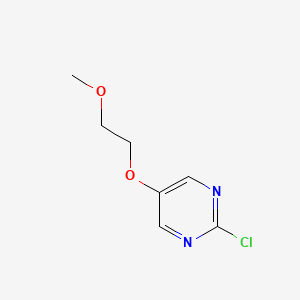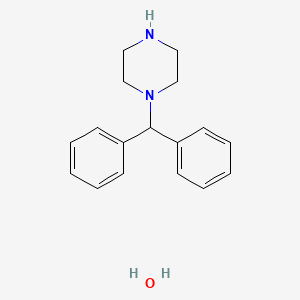
1-Benzhydrylpiperazine hidrato
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Benzhydrylpiperazine hydrate involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The synthesized compounds were further screened for in vitro ACE inhibitor and antimicrobial activities .Molecular Structure Analysis
The molecular structure of 1-Benzhydrylpiperazine hydrate is determined by its molecular formula C17H22N2O . The compound crystallizes in the P2 1 and the P2 1 /c space groups of the monoclinic system .Physical And Chemical Properties Analysis
1-Benzhydrylpiperazine hydrate is a solid compound with a molecular weight of 270.37 .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
1-Benzhydrylpiperazine se ha utilizado en la síntesis de inhibidores de HDAC que muestran una prometedora actividad anticancerígena. Estos inhibidores funcionan interfiriendo con el proceso de desacetilación de histonas, el cual es crucial para la regulación transcripcional de genes involucrados en la progresión del cáncer .
Síntesis de Nuevos Carboxilatos
El compuesto se ha utilizado para sintetizar nuevos carboxilatos con posibles aplicaciones en farmacología. Estos carboxilatos se han estudiado por su estructura cristalina, características espectrales y dieléctricas, las cuales son esenciales para comprender sus interacciones a nivel molecular .
Actividades Farmacológicas
1-Benzhydrylpiperazine exhibe diversas actividades farmacológicas, incluyendo efectos vasodilatadores e hipotensores, así como el potencial de aumentar el flujo sanguíneo cerebral. Estas propiedades lo convierten en un compuesto valioso para el desarrollo de tratamientos para enfermedades cardiovasculares .
Actividad Antiviral
La investigación ha indicado que las sales derivadas de 1-Benzhydrylpiperazine y sus derivados poseen propiedades antivirales. Esto abre posibilidades para que el compuesto se utilice en la creación de nuevos medicamentos antivirales .
Estudios del Mecanismo de Conducción Eléctrica
El compuesto ha sido objeto de interés en el estudio de los mecanismos de conducción eléctrica en compuestos orgánicos. Comprender estos mecanismos es vital para el desarrollo de dispositivos de estado sólido y otras tecnologías modernas .
Reconocimiento de Superficies para el Diseño de Fármacos
1-Benzhydrylpiperazine se ha empleado como un grupo de reconocimiento de superficies en el diseño de potentes inhibidores de HDAC con efectos antimetastásicos. Esta aplicación es particularmente relevante en el contexto del diseño de fármacos para el tratamiento del cáncer .
Safety and Hazards
Direcciones Futuras
1-Benzhydrylpiperazine hydrate has been used in the synthesis of new 1,4-disubstituted piperazine derivatives, which were further screened for in vitro ACE inhibitor and antimicrobial activities . This suggests potential future directions in the development of new drugs for cardiovascular diseases and antimicrobial therapies .
Mecanismo De Acción
Target of Action
1-Benzhydrylpiperazine hydrate is a compound that has been found to possess excellent pharmacological activities It’s known to have vasodilator, hypotensive, and cerebral blood flow increasing actions .
Mode of Action
Its vasodilator and hypotensive effects suggest that it may interact with vascular smooth muscle cells or endothelial cells to induce relaxation and decrease blood pressure .
Biochemical Pathways
Given its pharmacological effects, it may influence pathways related to vascular tone regulation and cerebral blood flow .
Análisis Bioquímico
Biochemical Properties
1-Benzhydrylpiperazine hydrate plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . By inhibiting HDACs, 1-Benzhydrylpiperazine hydrate can promote the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression . This compound interacts with various biomolecules, including proteins involved in cell signaling pathways and transcription factors .
Cellular Effects
1-Benzhydrylpiperazine hydrate has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it has demonstrated anti-proliferative and anti-metastatic properties . This compound influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 1-Benzhydrylpiperazine hydrate affects gene expression by altering the acetylation status of histones, leading to changes in the transcriptional activity of specific genes . It also impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-Benzhydrylpiperazine hydrate involves its interaction with HDACs. By binding to the active site of these enzymes, it inhibits their deacetylase activity, leading to the accumulation of acetylated histones . This results in a more open chromatin structure, facilitating the binding of transcription factors and the activation of gene expression . Additionally, 1-Benzhydrylpiperazine hydrate may interact with other biomolecules, such as transcriptional coactivators and corepressors, further modulating gene expression . It may also influence enzyme activity by acting as an allosteric modulator or by competing with natural substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzhydrylpiperazine hydrate have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 1-Benzhydrylpiperazine hydrate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 1-Benzhydrylpiperazine hydrate vary with different dosages in animal models. At low doses, it has been shown to exert therapeutic effects, such as reducing tumor growth and metastasis in cancer models . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
1-Benzhydrylpiperazine hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases . The metabolic flux and levels of metabolites can be influenced by the presence of 1-Benzhydrylpiperazine hydrate, affecting overall cellular metabolism . Additionally, this compound may modulate the activity of key metabolic enzymes, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-Benzhydrylpiperazine hydrate is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound can be influenced by factors such as cellular membrane permeability and the presence of specific transporters . These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 1-Benzhydrylpiperazine hydrate plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and modulate gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, influencing various cellular processes . The subcellular localization of 1-Benzhydrylpiperazine hydrate is essential for its specific biochemical and cellular effects .
Propiedades
IUPAC Name |
1-benzhydrylpiperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSDFUFIRZBPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



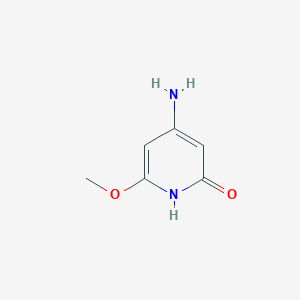
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)
![tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1443696.png)
![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)

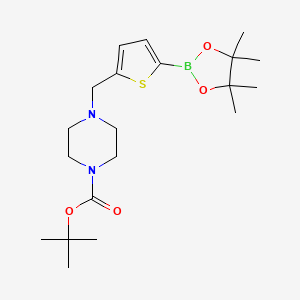
![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)
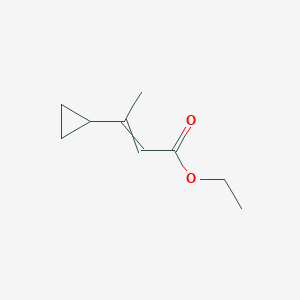
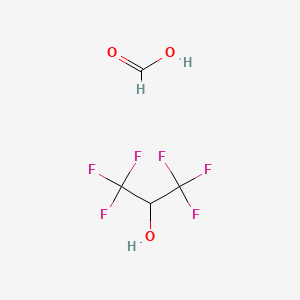
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)

